molecular formula C18H23N2OP B14340802 1-(Diphenylphosphorylmethyl)-4-methylpiperazine

1-(Diphenylphosphorylmethyl)-4-methylpiperazine

Cat. No.: B14340802
M. Wt: 314.4 g/mol
InChI Key: JIWYXMGFMZVPMX-UHFFFAOYSA-N
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Description

1-(Diphenylphosphorylmethyl)-4-methylpiperazine is an organophosphorus compound that features a piperazine ring substituted with a diphenylphosphorylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphorylmethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

4-Methylpiperazine+Diphenylphosphoryl chlorideThis compound\text{4-Methylpiperazine} + \text{Diphenylphosphoryl chloride} \rightarrow \text{this compound} 4-Methylpiperazine+Diphenylphosphoryl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylphosphorylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of diphenylphosphine oxide derivatives.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Diphenylphosphorylmethyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphorylmethyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Diphenylphosphorylmethyl)piperazine
  • 1-(Diphenylphosphorylmethyl)-4-ethylpiperazine
  • 1-(Diphenylphosphorylmethyl)-4-phenylpiperazine

Comparison: 1-(Diphenylphosphorylmethyl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C18H23N2OP

Molecular Weight

314.4 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)-4-methylpiperazine

InChI

InChI=1S/C18H23N2OP/c1-19-12-14-20(15-13-19)16-22(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3

InChI Key

JIWYXMGFMZVPMX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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